molecular formula C20H27BN2O3 B2569670 3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1028092-65-0

3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2569670
CAS No.: 1028092-65-0
M. Wt: 354.26
InChI Key: NOOWOXIDDJFPBH-UHFFFAOYSA-N
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Description

3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by three key structural features:

  • 3-Phenyl substituent: Enhances steric bulk and electronic conjugation.
  • Tetrahydro-2H-pyran-2-yl (THP) group: A common protecting group for alcohols or amines, here stabilizing the pyrazole nitrogen .
  • Pinacol boronate ester: Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

This compound (CAS: 903550-26-5) is a versatile intermediate in pharmaceutical and materials science research, particularly for constructing biaryl systems. Its molecular architecture balances stability and reactivity, making it suitable for iterative coupling strategies .

Properties

IUPAC Name

1-(oxan-2-yl)-3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BN2O3/c1-19(2)20(3,4)26-21(25-19)17-14-16(15-10-6-5-7-11-15)22-23(17)18-12-8-9-13-24-18/h5-7,10-11,14,18H,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOWOXIDDJFPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. The incorporation of boron into pyrazole derivatives has been linked to enhanced biological activity against various cancer cell lines. For instance, studies have shown that the presence of the dioxaborolane moiety can improve the compound's affinity for specific biological targets involved in cancer proliferation pathways .

CYP Inhibition
The compound acts as an inhibitor for several cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2D6. This characteristic is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs . Understanding these interactions can aid in designing safer therapeutic regimens.

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as Suzuki coupling and other cross-coupling reactions that are essential for constructing complex organic molecules .

Reagent in Chemical Reactions
The compound can be utilized as a reagent in the synthesis of other biologically active molecules. Its ability to form stable complexes with transition metals makes it an attractive candidate for catalysis in organic transformations .

Materials Science

Polymer Chemistry
In materials science, derivatives of this compound are being explored for their potential use in polymer chemistry. The incorporation of boron-containing compounds into polymers can enhance their thermal stability and mechanical properties. Research is ongoing to evaluate how these modifications can lead to new materials with tailored functionalities for applications in electronics and photonics .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating to both the boronic acid and the halide precursor, leading to the formation of the desired biaryl product.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.

  • Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers of Boronate-Substituted Pyrazoles

The position of the boronate group on the pyrazole ring significantly impacts reactivity and applications. Key examples include:

Compound Name Boronate Position Molecular Formula Key Applications/Properties Reference
3-Phenyl-1-THP-5-boronate-1H-pyrazole (Target Compound) 5 C₁₆H₂₁BN₂O₃* Suzuki coupling, drug discovery intermediates
1-THP-4-(pinacol boronate)-1H-pyrazole (CAS: 1003846-21-6) 4 C₁₄H₂₃BN₂O₃ Lower steric hindrance for coupling reactions
1-(3-Tetrahydropyranyl)-5-boronate-1H-pyrazole (CAS: 903550-26-5) 5 C₁₄H₂₁BN₂O₃ Analogous structure lacking phenyl substituent

*Estimated based on structural analysis.

Key Insight : The 5-position boronate in the target compound offers steric protection, reducing undesired side reactions compared to 4-position isomers . The 3-phenyl group further enhances stability but may limit solubility in polar solvents.

Alternative Protecting Groups in Pyrazole Boronates

Protecting groups modulate stability and deprotection conditions:

Compound Name Protecting Group Stability Profile Deprotection Method Reference
Target Compound THP Acid-labile; stable under basic conditions HCl/MeOH or TFA/water
3-Boronate-1-SEM-protected-1H-pyrazole (CAS: 1146162-54-0) SEM (Trimethylsilyl) Resists acidic conditions; fluoride-labile TBAF
1-(3-Trifluoromethylphenylethyl)-4-boronate-1H-pyrazole (CAS: 1604036-71-6) Trifluoromethylphenyl High thermal/chemical stability Harsh acidic/basic conditions

Key Insight : THP protection (target compound) balances ease of removal and compatibility with Pd-catalyzed reactions, whereas SEM groups require specialized deprotection agents .

Functional Group Variations in Pyrazole Derivatives

Substituents influence electronic properties and bioactivity:

Compound Name Substituents Key Properties Reference
Target Compound 3-Phenyl, 5-boronate Optimal for biaryl synthesis
5-Cyclopropyl-2-(difluorophenoxy)-pyrazole-pyridine Cyclopropyl, difluorophenoxy DHODH inhibition (IC₅₀: 10–50 nM)
1-(5-Boronate-furan-3-yl)-1H-pyrazole (GLPBIO: GF46349) Boronate on furan ring Conjugated system for OLED materials
3-Trifluoromethyl-5-trimethoxyphenyl-1H-pyrazole Trifluoromethyl, trimethoxyphenyl Anticandidal activity (MIC: 8–16 µg/mL)

Key Insight : The target compound’s phenyl-boronate combination is tailored for cross-coupling, while cyclopropyl or trifluoromethyl groups (e.g., ) enhance biological targeting.

Biological Activity

3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1028092-65-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole core substituted with a tetrahydro-pyran ring and a dioxaborolane moiety. The molecular formula is C20H27BN2O3C_{20}H_{27}BN_{2}O_{3}, and it has a molecular weight of approximately 354.25 g/mol. Its structure can be represented as follows:

3 Phenyl 1 tetrahydro 2H pyran 2 yl 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl 1H pyrazole\text{3 Phenyl 1 tetrahydro 2H pyran 2 yl 5 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl 1H pyrazole}

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance:

  • Inhibition of Tumor Growth : A study demonstrated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism involves inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Neuroprotective Effects

The compound's potential neuroprotective effects have been evaluated in models of neurodegenerative diseases:

  • BACE1 Inhibition : Analogous compounds have shown selectivity for BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. Compounds similar to this compound have demonstrated effective inhibition of amyloid-beta production .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Enzyme Inhibition : It acts by inhibiting specific enzymes that are pivotal in cancer progression and neurodegeneration.
  • Cell Cycle Regulation : The compound influences the expression of proteins involved in the cell cycle, promoting apoptosis in malignant cells.

Case Studies

Several research articles have reported on the biological activity of similar pyrazole derivatives:

StudyFindings
Study 1Demonstrated potent inhibition of TTK (tension-dependent kinase) with IC50 values as low as 1.7 nM.
Study 2Found that pyrazolo[1,5-a]pyrimidines exhibited significant anticancer activity and favorable pharmacokinetic properties.
Study 3Highlighted the importance of structural modifications in enhancing antiparasitic activity while maintaining metabolic stability.

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